molecular formula C12H11NO3 B102681 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 19077-60-2

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B102681
CAS No.: 19077-60-2
M. Wt: 217.22 g/mol
InChI Key: HLQZPKWGAFLVHJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound that features a pyrrole ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
  • 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione
  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione

Comparison: 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, methyl, and chloro analogs, the ethoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQZPKWGAFLVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172570
Record name 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-60-2
Record name N-(4-Ethoxyphenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19077-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maleimide, N-(p-ethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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